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Compound of Interest

Compound Name: 5-hydroxy-1H-indole-3-carbonitrile

Cat. No.: B185872

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxy-1H-indole-3-
carbonitrile Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-
hydroxy-1H-indole-3-carbonitrile analogs and related indole derivatives. The information is
compiled from various studies to highlight the key structural features influencing their biological
activity across different therapeutic targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-hydroxy-1H-indole-3-carbonitrile analogs is significantly
influenced by the nature and position of substituents on the indole ring. Analysis of various
studies reveals key trends for different biological targets.

For instance, in the context of Tropomyosin receptor kinase (TRK) inhibition, novel 1H-indole-3-
carbonitrile derivatives have been developed as potent inhibitors. One such compound, C11,
demonstrated significant antiproliferative effects against TRK-dependent cell lines.[1]
Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell
cycle, triggering apoptosis, and reducing phosphorylated TRK levels.[1]

In the pursuit of monoamine oxidase (MAO) inhibitors, derivatives of indole-5,6-dicarbonitrile
have shown potent activity. For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-
dicarbonitrile was found to inhibit both MAO-A and MAO-B with IC50 values of 0.014uM and
0.017uM, respectively.[2] SAR analysis of these analogs indicated that methylation of the
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indole nitrogen eliminated MAO-B inhibition, while replacing a 2-phenyl ring with a thienyl group
resulted in a 9-fold reduction in MAO-B inhibitory activity.[2]

Furthermore, 5-hydroxyindole derivatives have been investigated for their cytotoxic effects
against breast cancer cells. One study synthesized a series of 5-hydroxyindole-3-carboxylic
acids and their ester derivatives.[3] An ester derivative possessing a 4-methoxy group
(compound 5d) was identified as the most potent compound against MCF-7 cells, with a half-
maximal effective concentration of 4.7 uM, while showing no significant cytotoxicity to normal
human dermal fibroblasts.[3]

Other related indole structures have also been explored for various therapeutic targets. For
example, N-phenylindole derivatives have been identified as potent inhibitors of Pks13 in
Mycobacterium tuberculosis, with MIC values as low as 0.0625 pg/mL.[4] Additionally, 5-(1H-
indol-5-yl)isoxazole-3-carboxylic acid derivatives have been designed as novel xanthine
oxidase inhibitors, with one compound exhibiting an IC50 value of 0.16 pM, which is
significantly more potent than the standard drug allopurinol.[5]

Quantitative Data Summary

The following table summarizes the biological activity of various 5-hydroxy-1H-indole-3-
carbonitrile analogs and related indole derivatives from the cited studies.
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Compound ID Target Assay (IC50/EC50/MI Reference
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Antiproliferative N
Not specified, but
Cl1 TRK assay (Km-12 [1]
potent
cells)
3-chloro-2-(4-
methylphenyl)-1 Enzyme
_ yipheny) MAO-A _ _y__ 0.014 pMm [2]
H-indole-5,6- inhibition assay
dicarbonitrile
3-chloro-2-(4-
methylphenyl)-1 Enzyme
_ yipheny) MAO-B _ -y” 0.017 pMm [2]
H-indole-5,6- inhibition assay
dicarbonitrile
Compound 5d
(ester derivative Breast Cancer
MTT assay 4.7 uM [3]

with 4-methoxy
group)

(MCF-7 cells)

Compound 45

M. tuberculosis
Pks13

Antitubercular

activity assay

0.0625 pg/mL

[4]

M. tuberculosis

Antitubercular

Compound 58 o 0.125 pg/mL [4]
Pks13 activity assay
Xanthine Enzyme

Compound 13g ] o 0.16 uM [5]
Oxidase inhibition assay
Xanthine Enzyme

Compound 25c¢ ] T 0.085 uM [5]
Oxidase inhibition assay

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TRK Inhibition Assay
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The antiproliferative effects of the 1H-indole-3-carbonitrile derivatives against TRK-dependent
cell lines (e.g., Km-12) were evaluated. The study also assessed the compounds' ability to
inhibit colony formation and cell migration in a dose-dependent manner. Mechanistic studies
involved analyzing cell cycle arrest, apoptosis induction, and the levels of phosphorylated TRK.

[1]

Monoamine Oxidase (MAO) Inhibition Assay

The MAO inhibitory properties of indole-5,6-dicarbonitrile derivatives were determined against
human MAO-A and MAO-B. The IC50 values, representing the concentration of inhibitor
required to reduce enzyme activity by 50%, were calculated. The reversibility and competitive
nature of the inhibition were also investigated.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of 5-hydroxyindole-3-carboxylic acid and ester derivatives against MCF-7
breast cancer cells and normal human dermal fibroblast cells was determined using the MTT
assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate
dehydrogenase, which is proportional to the number of viable cells.[3]

Antitubercular Activity Assay

The in vitro antitubercular activity of N-phenylindole derivatives against Mycobacterium
tuberculosis H37Rv was evaluated to determine the minimum inhibitory concentration (MIC).[4]

Xanthine Oxidase (XO) Inhibition Assay

The in vitro inhibitory activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives against
xanthine oxidase was assessed. The IC50 values were determined and compared to that of the
standard inhibitor, allopurinol. Enzyme kinetic studies were also performed to understand the
mechanism of inhibition.[5]

Visualizations
General Workflow for Structure-Activity Relationship
(SAR) Studies
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Caption: General workflow of a structure-activity relationship (SAR) study.
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Caption: Inhibition of a signaling pathway by an indole analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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